
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is a fluorinated aromatic compound with the molecular formula C10H2F7S It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms, and one hydrogen atom is replaced by a thiol group (-SH) at the second position
準備方法
Synthetic Routes and Reaction Conditions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives followed by thiolation. The general synthetic route includes:
Fluorination: Naphthalene is subjected to fluorination using reagents such as elemental fluorine (F2) or other fluorinating agents like Selectfluor. This step results in the formation of heptafluoronaphthalene.
Thiolation: The heptafluoronaphthalene is then reacted with thiolating agents such as thiourea or hydrogen sulfide (H2S) under specific conditions to introduce the thiol group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and thiolation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorinated aromatic ring can interact with hydrophobic regions of biomolecules, influencing their behavior and activity.
類似化合物との比較
Similar Compounds
1,2,3,4,5,6,7-Heptafluoronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,2,3,4,5,6,7,8-Octafluoronaphthalene: Contains an additional fluorine atom, which can influence its chemical properties and reactivity.
1,2,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde: Contains an aldehyde group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is unique due to the presence of both the highly electronegative fluorine atoms and the reactive thiol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
124017-53-4 |
|---|---|
分子式 |
C10HF7S |
分子量 |
286.17 g/mol |
IUPAC名 |
1,3,4,5,6,7,8-heptafluoronaphthalene-2-thiol |
InChI |
InChI=1S/C10HF7S/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H |
InChIキー |
APARNOZKVPNZSU-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


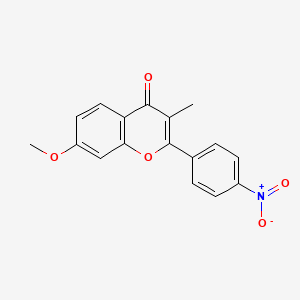


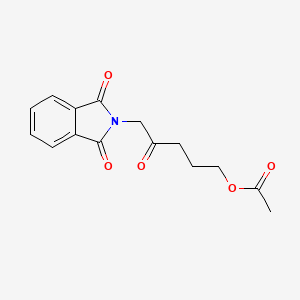
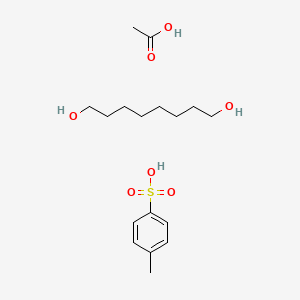
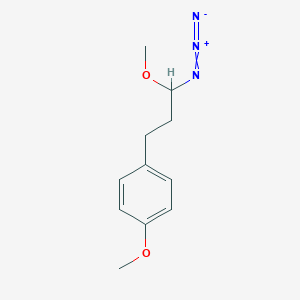


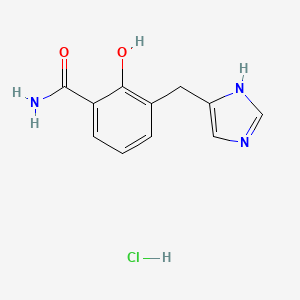
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
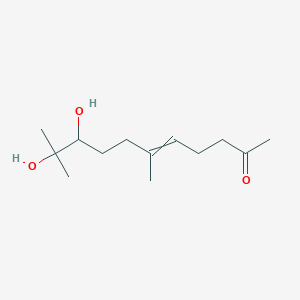
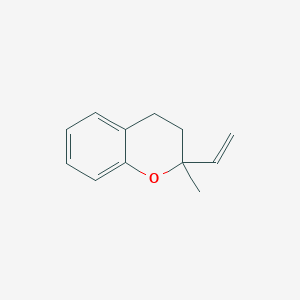
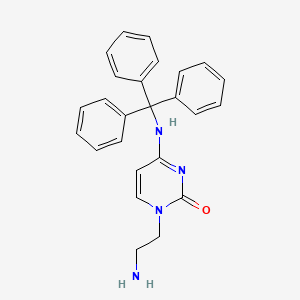
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
